molecular formula C5H11N3O2 B12877600 (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide

Cat. No.: B12877600
M. Wt: 145.16 g/mol
InChI Key: DQPBFVWXINZXKL-DMTCNVIQSA-N
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Description

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide typically involves starting from chiral precursors or through stereoselective reactions. One common method involves the use of trans-4-hydroxy-L-proline as a starting material, which undergoes a series of reactions including protection, functional group transformations, and deprotection steps to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce various alcohol derivatives.

Scientific Research Applications

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and protein stabilization.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may stabilize protein structures by inducing conformational changes that enhance protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide include:

  • (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine
  • (2S,4R)-4-hydroxyproline derivatives
  • (2S,4R)-4-fluoroglutamine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various scientific fields.

Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide

InChI

InChI=1S/C5H11N3O2/c6-8-5(10)4-1-3(9)2-7-4/h3-4,7,9H,1-2,6H2,(H,8,10)/t3-,4+/m1/s1

InChI Key

DQPBFVWXINZXKL-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)NN)O

Canonical SMILES

C1C(CNC1C(=O)NN)O

Origin of Product

United States

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